3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one
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Overview
Description
3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one is a complex organic compound with a unique structure that includes an azepane ring, a methyl group, a methylsulfanyl group, and a dihydro-1,2,4-triazin-5(2H)-one core
Preparation Methods
The synthesis of 3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methyl group: This step often involves methylation reactions using reagents such as methyl iodide.
Addition of the methylsulfanyl group: This can be done through nucleophilic substitution reactions.
Construction of the dihydro-1,2,4-triazin-5(2H)-one core: This step involves the cyclization of intermediates to form the triazinone ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of the triazinone ring.
Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. The azepane ring and the triazinone core are key structural features that enable the compound to bind to target proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(azepan-1-yl)-6-methyl-3-(methylthio)-3,4-dihydro-1,2,4-triazin-5(2H)-one can be compared with other similar compounds, such as:
N-[3-(1-Azepanyl)propyl]-N2-[(1-oxo-2(1H)-isoquinolinyl)acetyl]glycinamide: This compound also contains an azepane ring and has similar structural features.
Di(1H-tetrazol-5-yl)methanone oxime: This compound has a different core structure but shares some functional groups and reactivity.
Properties
Molecular Formula |
C11H20N4OS |
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Molecular Weight |
256.37 g/mol |
IUPAC Name |
3-(azepan-1-yl)-6-methyl-3-methylsulfanyl-2,4-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H20N4OS/c1-9-10(16)12-11(17-2,14-13-9)15-7-5-3-4-6-8-15/h14H,3-8H2,1-2H3,(H,12,16) |
InChI Key |
HKLUBYQESKCGGL-UHFFFAOYSA-N |
SMILES |
CC1=NNC(NC1=O)(N2CCCCCC2)SC |
Canonical SMILES |
CC1=NNC(NC1=O)(N2CCCCCC2)SC |
Origin of Product |
United States |
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